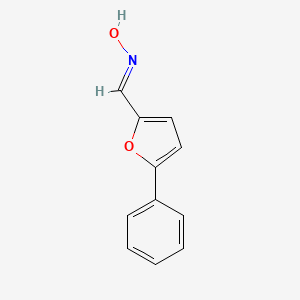![molecular formula C20H17F3N4O B12191690 N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide](/img/structure/B12191690.png)
N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide is a complex organic compound that features both indole and benzimidazole moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds. The presence of the trifluoromethyl group further enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide typically involves the coupling of an indole derivative with a benzimidazole derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the carboxylic acid group of the benzimidazole and the amine group of the indole .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, along with optimized reaction conditions, ensures the consistent production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while reduction of the benzimidazole ring can produce dihydrobenzimidazole derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent modulator of biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)-propan-1-ol: Another indole derivative with significant biological activity.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features and biological activities.
Uniqueness
N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-1H-benzimidazole-5-carboxamide is unique due to the presence of both indole and benzimidazole moieties, along with the trifluoromethyl group. This combination of structural features imparts the compound with enhanced chemical stability and biological activity, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C20H17F3N4O |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[1-(1H-indol-3-yl)propan-2-yl]-2-(trifluoromethyl)-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C20H17F3N4O/c1-11(8-13-10-24-15-5-3-2-4-14(13)15)25-18(28)12-6-7-16-17(9-12)27-19(26-16)20(21,22)23/h2-7,9-11,24H,8H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
VCLIPKAKMAKMGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=C(C=C3)N=C(N4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12191618.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12191623.png)
![N-[(2E)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12191632.png)
![N-[3-(acetylamino)phenyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12191637.png)
![2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B12191642.png)
![4-({[(5-methoxy-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B12191644.png)
![3-chloro-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]benzamide](/img/structure/B12191645.png)


![(4E)-4-{[(3,5-dimethoxyphenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12191673.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]propanamide](/img/structure/B12191682.png)


![N-[(2Z)-3-(2-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12191698.png)
